PDE5A1 Inhibition Potency: Head-to-Head Binding Affinity Comparison with the Methoxyphenyl Analog (MBCQ)
The target compound demonstrates a recombinant human PDE5A1 IC50 of 22 nM, measured using cGMP as substrate in baculovirus-infected Sf9 cell lysates [1]. This compares to an IC50 of 19 nM for the 2-methoxyphenoxy analog (MBCQ; CAS 150450-53-6) under analogous assay conditions . The approximately 1.2-fold difference in potency indicates near-equivalent target engagement despite substitution of the 2-methoxyphenyl group with the 1,3-benzodioxol-5-yl moiety.
| Evidence Dimension | PDE5A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | 2-Methoxyphenoxy analog (MBCQ): IC50 = 19 nM |
| Quantified Difference | 1.2-fold lower potency (ΔIC50 = 3 nM) |
| Conditions | Full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells; cGMP substrate; 30-minute incubation |
Why This Matters
The near-equipotent PDE5 inhibition demonstrates that the benzodioxole substitution maintains target engagement while potentially altering selectivity versus other PDE isoforms, a critical factor for researchers designing PDE5-selective pharmacological probes.
- [1] BindingDB Entry BDBM50196673 / ChEMBL3940720: IC50 = 22 nM for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide against full-length recombinant human N-terminal GST-tagged PDE5A1 using cGMP substrate. View Source
